molecular formula C13H21NO3 B2958854 Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1416176-10-7

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B2958854
CAS RN: 1416176-10-7
M. Wt: 239.315
InChI Key: AYPWHPMMQKXDAE-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with the CAS Number: 1416176-10-7 . It has a molecular weight of 239.31 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(13)9-15/h9-10H,4-8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate is a solid compound . It is stored under nitrogen at a temperature of -20°C .

Scientific Research Applications

Synthesis Pathways and Applications


Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate and its derivatives have been the subject of various synthetic pathways, revealing its utility in accessing novel chemical spaces and potentially biologically active compounds. Meyers et al. (2009) provided synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that allows for further selective derivation on its rings, which could complement piperidine ring systems in medicinal chemistry (Meyers et al., 2009). Similarly, Moskalenko and Boev (2012) explored the reaction pathways of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, indicating the compound's versatility in synthesizing other heterocyclic compounds with potential biological activities (Moskalenko & Boev, 2012).

Molecular Structure and Analysis


The molecular structure and characteristics of similar compounds have been analyzed through various techniques. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and determined its structure using X-ray diffraction, revealing a unique bicyclo[2.2.2]octane structure that included a lactone moiety and a piperidine ring (Moriguchi et al., 2014). In another study, the crystal structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was analyzed, offering insights into its orthorhombic space group and the configuration of lactone and piperidine groups (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Application in Analytical Techniques

NMR Spectroscopy


Jakubowska et al. (2013) employed NMR spectroscopy to assign the absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, a compound structurally similar to tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate. This study highlighted the crucial role of spectroscopic techniques in determining the stereochemistry of complex spirocyclic compounds (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 2-formyl-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(13)9-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWHPMMQKXDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate

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